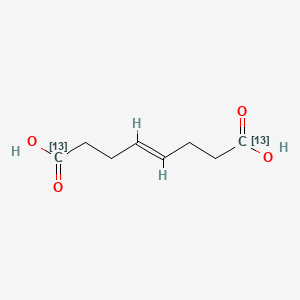

(E)-(1,8-13C2)oct-4-enedioic acid

Description

BenchChem offers high-quality (E)-(1,8-13C2)oct-4-enedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-(1,8-13C2)oct-4-enedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H12O4 |

|---|---|

Molecular Weight |

174.16 g/mol |

IUPAC Name |

(E)-(1,8-13C2)oct-4-enedioic acid |

InChI |

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12)/b2-1+/i7+1,8+1 |

InChI Key |

LQVYKEXVMZXOAH-QDZBZLPOSA-N |

Isomeric SMILES |

C(C[13C](=O)O)/C=C/CC[13C](=O)O |

Canonical SMILES |

C(CC(=O)O)C=CCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Biological Role of Octenedioic Acid in Omega-Oxidation Pathways

The following in-depth technical guide details the biological role, metabolic origins, and diagnostic utility of octenedioic acid within the context of omega-oxidation pathways.

Executive Summary

Octenedioic acid (C8:1 dicarboxylic acid) is a critical metabolic intermediate that serves as a functional readout of the omega-oxidation "rescue" pathway . Under normal physiological conditions, fatty acid oxidation (FAO) occurs primarily via mitochondrial

This process converts accumulated medium- and long-chain fatty acids into dicarboxylic acids (DCAs), increasing their water solubility for urinary excretion and preventing lipotoxicity. Octenedioic acid is not merely a waste product; it is a specific isomeric biomarker that reveals the upstream substrate origin (oleic vs. linoleic acid) and the precise location of the metabolic block.

Molecular Identity & Structural Isomerism

Unlike saturated dicarboxylic acids (e.g., suberic acid), octenedioic acid retains unsaturation from its parent fatty acid. This structural preservation is the key to its diagnostic specificity.

The Isomeric Signature

Research by Jin & Tserng established that the position of the double bond in urinary octenedioic acid directly correlates to the parent long-chain fatty acid (LCFA) oxidized by the CYP450 system.

| Isomer | Structure | Parent Substrate | Metabolic Route |

| cis-3-Octenedioic Acid | HOOC-CH₂-CH=CH-(CH₂)₃-COOH | Oleic Acid (C18:1 | |

| cis-4-Octenedioic Acid | HOOC-(CH₂)₂-CH=CH-(CH₂)₂-COOH | Linoleic Acid (C18:2 |

Technical Insight: The accumulation of these specific isomers indicates a "metabolic traffic jam" where the mitochondrial enoyl-CoA isomerases or reductases cannot process the double bond efficiently during

The Omega-Oxidation "Rescue" Mechanism

When mitochondrial

Pathway Mechanics

-

Hydroxylation (ER): The CYP4A and CYP4F subfamilies (Cytochrome P450) introduce a hydroxyl group at the

-carbon of the fatty acid.[1][2] -

Oxidation (Cytosol): Alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) convert the hydroxyl group to a carboxyl group, forming a Dicarboxylic Acid (DCA).

-

Truncation (Peroxisome/Mitochondria): The long-chain DCA is activated to a CoA ester and undergoes

-oxidation from both ends (or one end) to shorten the chain. -

Excretion: When the chain length reaches C6–C10 (medium chain), the dicarboxylic acids become sufficiently water-soluble to be excreted in urine (Dicarboxylic Aciduria).

Pathway Visualization

The following diagram illustrates the generation of cis-3-octenedioic acid from Oleic acid via the rescue pathway.

Caption: Figure 1. The metabolic diversion of Oleic Acid through the omega-oxidation rescue pathway, resulting in the excretion of cis-3-octenedioic acid.

Clinical & Diagnostic Significance

In drug development and clinical diagnostics, octenedioic acid is a high-value biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency , the most common disorder of fatty acid oxidation.

The MCAD Profile

While saturated DCAs (adipic, suberic, sebacic) are elevated in many states of ketosis, the unsaturated profile is specific to MCAD deficiency.

-

Primary Marker: cis-4-Decenedioic acid (C10:1) is typically the most prominent unsaturated peak.

-

Secondary Marker: Octenedioic acid (C8:[3][4]1) is present but often in lower concentrations than C10:1. This "inversion" of the normal degradation ratio is diagnostic.

-

Differentiation: In normal fasting (ketosis), saturated DCAs dominate. In MCAD deficiency, the ratio of Unsaturated/Saturated DCAs is significantly elevated.[5]

Biological Causality

The accumulation of C8:1 and C10:1 DCAs confirms that the enzymatic defect lies specifically at the medium-chain level (C6–C12). The presence of the double bond hinders the enzyme's affinity further, causing these specific intermediates to accumulate disproportionately compared to their saturated counterparts.

Experimental Methodology: Quantification via GC-MS

To study octenedioic acid, researchers must use Gas Chromatography-Mass Spectrometry (GC-MS). Standard LC-MS often lacks the chromatographic resolution to separate cis/trans isomers effectively without specialized columns.

Protocol: Urinary Organic Acid Analysis

Objective: Quantify octenedioic acid isomers relative to internal standards.

| Step | Procedure | Technical Rationale |

| 1. Sample Prep | Thaw urine at room temp. Add internal standard (e.g., tropic acid or heptadecanoic acid). | Normalizes for extraction efficiency and injection volume variability. |

| 2. Oximation | Add hydroxylamine hydrochloride; incubate at 60°C for 30 min. | Critical: Prevents keto-enol tautomerization of keto-acids (often co-present), ensuring stable derivatives. |

| 3. Acidification | Adjust pH to < 2.0 using HCl. | Protonates carboxylic groups (R-COO⁻ |

| 4. Extraction | Extract 3x with Ethyl Acetate. Combine organic layers. | Ethyl acetate provides optimal recovery for dicarboxylic acids compared to ether or chloroform. |

| 5. Derivatization | Evaporate to dryness under N₂. Add BSTFA + 1% TMCS. Heat at 60°C for 30 min. | Converts non-volatile carboxylic acids into volatile Trimethylsilyl (TMS) esters for GC analysis. |

| 6. GC-MS Analysis | Inject onto a fused silica capillary column (e.g., DB-5ms or equivalent). | Non-polar columns separate based on boiling point and molecular weight. |

Analytical Workflow Diagram

Caption: Figure 2.[4] Step-by-step workflow for the extraction and quantification of octenedioic acid from biological matrices.

Data Interpretation[6][7][8][9]

-

Target Ion (TMS derivative): Look for the

ion (loss of methyl group from TMS) or specific fragment ions characteristic of dicarboxylic esters. -

Retention Time: Octenedioic acid (C8:1) will elute after suberic acid (C8:0) and before sebacic acid (C10:0) on standard non-polar columns.

References

-

Jin, S. J., & Tserng, K. Y. (1990). Metabolic origins of urinary unsaturated dicarboxylic acids. Biochemistry, 29(37), 8540–8547.[6] Link

-

Rinaldo, P., et al. (1990). Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency. Journal of Lipid Research, 31, 764-772. Link

-

Wanders, R. J., et al. (2011). Disorders of mitochondrial fatty acid oxidation. Biochemical Society Transactions, 39(3), 765-769. Link

-

Miura, Y. (2013). The biological significance of ω-oxidation of fatty acids.[7] Proceedings of the Japan Academy, Series B, 89(8), 370–382. Link

-

Gregersen, N., et al. (1983). C6–C10-dicarboxylic aciduria: biochemical considerations in relation to diagnosis of β-oxidation defects. Pediatric Research, 17, 828–834. Link

Sources

- 1. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]

- 2. Omega oxidation - Wikipedia [en.wikipedia.org]

- 3. 2E-octenedioic acid | C8H12O4 | CID 5354607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cis-4-Octenedioic acid | C8H12O4 | CID 11805205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ContaminantDB: trans-3-Octenedioic acid [contaminantdb.ca]

- 7. researchgate.net [researchgate.net]

Technical Guide: Metabolic Fate and Therapeutic Potential of (E)-Oct-4-enedioic Acid in Diabetes

The following technical guide details the metabolism, experimental analysis, and potential therapeutic relevance of (E)-oct-4-enedioic acid in the context of diabetes research.

Executive Summary: The Molecule and Its Context

(E)-oct-4-enedioic acid (trans-4-octenedioic acid) is an unsaturated C8 dicarboxylic acid (DCA). While its cis-isomer ((Z)-oct-4-enedioic acid) is a well-documented urinary biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and diabetic ketoacidosis (DKA), the (E)-isomer represents a distinct metabolic entity. Its presence typically signals the oxidation of trans-fatty acids or specific peroxisomal processing events that differ from standard physiological flux.

In diabetes, where mitochondrial

Metabolic Pathways: Biosynthesis and Degradation

Biosynthesis via -Oxidation

In diabetic states, free fatty acid (FFA) flux to the liver exceeds mitochondrial capacity. The ER-resident CYP4A and CYP4F subfamilies initiate

-

Precursor: The (E)-isomer likely originates from the chain shortening of longer-chain trans-fatty acids (e.g., elaidic acid, C18:1 trans-9) or direct

-oxidation of dietary trans-fatty acids. -

Mechanism:

-

Hydroxylation: CYP450 introduces an -OH at the

-carbon. -

Oxidation: Alcohol dehydrogenase and aldehyde dehydrogenase convert the -OH to -COOH.

-

Result: A dicarboxylic acid that retains the original double bond configuration ((E)-isomer).

-

Peroxisomal -Oxidation and the Auxiliary Pathway

Unlike short-chain DCAs, (E)-oct-4-enedioic acid is preferentially activated to its CoA ester in peroxisomes. Its degradation faces a "metabolic roadblock" due to the double bond at position 4.

The

-

Activation: (E)-oct-4-enedioic acid

(E)-oct-4-enedioyl-CoA. -

Cycle 1 (Blocked): The first turn of

-oxidation would normally introduce a

The Solution (Auxiliary Enzymes): The metabolism requires the 2,4-dienoyl-CoA reductase (DECR1/DECR2) pathway:

-

Dehydrogenation: Acyl-CoA oxidase (ACOX) introduces a

double bond, creating 2-trans, 4-trans-octadienoyl-CoA . -

Reduction: 2,4-dienoyl-CoA reductase (NADPH-dependent) reduces the

bond, shifting the system to 3-trans-octenoyl-CoA . -

Isomerization:

-enoyl-CoA isomerase (ECI) converts it to 2-trans-octenoyl-CoA . -

Resumption: The molecule re-enters standard

-oxidation.

Relevance to Diabetes

In Type 2 Diabetes (T2D), peroxisomal activity is upregulated to compensate for mitochondrial insulin resistance. However, the NADPH requirement for the 2,4-dienoyl-CoA reductase step competes with other redox processes (e.g., glutathione reduction), potentially exacerbating oxidative stress. Accumulation of (E)-oct-4-enedioic acid may therefore indicate a specific bottleneck at the DECR1/2 step or NADPH depletion.

Visualization: Metabolic Flux Diagram

The following diagram illustrates the differential processing of the (E)-isomer vs. the (Z)-isomer and the critical auxiliary enzyme checkpoint.

Caption: Pathway showing the requisite auxiliary enzymatic steps (DECR/Isomerase) for (E)-oct-4-enedioic acid metabolism, highlighting the NADPH dependency critical in diabetic redox balance.

Experimental Protocols

To rigorously study this metabolite, one must distinguish it from its cis-isomer and quantify its flux.

Targeted Quantitation via LC-MS/MS

This protocol ensures separation of (E) and (Z) isomers, which is critical as they have identical masses.

Materials:

-

Standard: (E)-oct-4-enedioic acid (Custom synthesis or high-purity fraction).

-

Internal Standard:

-suberic acid or -

Column: C18 Reverse Phase (e.g., Waters HSS T3) with high aqueous stability.

Methodology:

-

Sample Prep: Acidify plasma/urine (100 µL) with HCl to pH < 2. Extract with ethyl acetate (3x volume). Evaporate to dryness and reconstitute in 50:50 MeOH:H2O.

-

Chromatography:

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: Isocratic hold at 5% B for 1 min (to separate polar interferences), then ramp to 40% B over 10 min. Note: The (E)-isomer typically elutes slightly earlier than the (Z)-isomer due to packing efficiency.

-

-

Mass Spectrometry (MRM Mode):

-

Precursor: m/z 171.1 [M-H]-

-

Product Ions: m/z 127.1 (Loss of

), m/z 109.1 (Loss of -

Differentiation: Use retention time matching with pure standards.

-

Flux Analysis using Stable Isotopes

To determine if the metabolite is accumulating due to production (increased

Protocol:

-

Tracer: Synthesize

. -

Administration: IV bolus or continuous infusion in diabetic mouse models (e.g., db/db or STZ-induced).

-

Sampling: Collect plasma at 0, 5, 15, 30, and 60 min.

-

Analysis: Measure the decay of the M+2 isotopologue.

-

Interpretation: A prolonged half-life in diabetic vs. control mice indicates a bottleneck at the peroxisomal

-oxidation step (likely DECR1 limitation). Rapid disappearance suggests efficient conversion to succinate.

-

Data Presentation & Reference Values

The table below summarizes expected trends based on metabolic logic and diabetic pathophysiology.

| Parameter | Healthy Control | Uncontrolled Diabetes (T2D/DKA) | Mechanistic Driver |

| Urinary (Z)-isomer | Trace | High (++++) | Increased |

| Urinary (E)-isomer | Trace | Moderate (++) | Oxidation of dietary trans-fats; lower baseline abundance. |

| Ratio (E)/(Z) | ~0.1 - 0.2 | < 0.1 | Endogenous cis-fatty acid release (lipolysis) swamps the trans pool. |

| Clearance Rate | High | Reduced | Competition for NADPH at the DECR1 step impairs (E)-isomer breakdown. |

Therapeutic Implications

Understanding the metabolism of (E)-oct-4-enedioic acid opens two therapeutic avenues:

-

Biomarker for Peroxisomal Redox Stress: Unlike saturated DCAs (suberic acid), the (E)-isomer specifically requires NADPH for degradation. Its accumulation may serve as a sensitive in vivo sensor for peroxisomal NADPH depletion, a common feature in diabetic oxidative stress.

-

Anaplerotic Therapy: Dicarboxylic acids are insulin-independent fuels. If the (E)-isomer can be efficiently metabolized to succinate (bypassing the pyruvate dehydrogenase complex), it could support the TCA cycle in insulin-resistant tissues. However, the requirement for NADPH makes the saturated analog (suberic acid) or the cis-isomer (if naturally abundant) potentially safer targets, unless the specific signaling properties of the (E)-isomer (e.g., PPAR activation) are superior.

References

-

Mingrone, G., et al. (2013). Use of dicarboxylic acids in type 2 diabetes. British Journal of Clinical Pharmacology. Link

-

Inouye, M., et al. (2000).[1] Dicarboxylic acids as markers of fatty acid peroxidation in diabetes. Atherosclerosis. Link

-

Houten, S. M., & Wanders, R. J. (2010). A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation. Journal of Inherited Metabolic Disease. Link

-

Jin, S. J., et al. (1990). Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency. Journal of Lipid Research. Link

-

PubChem. (2025).[2] Oct-4-enedioic acid (Compound Summary). National Library of Medicine. Link

Sources

Methodological & Application

Protocol for GC-MS Analysis of 13C-Labeled Urinary Organic Acids: A Guide to Metabolic Flux Analysis

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracing has become an indispensable tool in metabolomics for delineating metabolic pathways and quantifying metabolic fluxes.[1][2] This application note provides a comprehensive, field-proven protocol for the analysis of ¹³C-labeled organic acids in urine using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the critical steps of sample preparation, derivatization, and GC-MS analysis, emphasizing the rationale behind each procedural choice to ensure data integrity and reproducibility. This guide is designed for researchers in metabolic studies, drug development, and clinical diagnostics seeking to implement robust methodologies for tracking isotopic enrichment in urinary metabolites.

Introduction: The Significance of Urinary Organic Acid Isotope Tracing

Organic acids are key intermediates in a multitude of metabolic pathways, including the citric acid cycle, amino acid metabolism, and fatty acid oxidation.[3] Their profile in urine can provide a window into the systemic metabolic state of an organism.[4] When coupled with the administration of ¹³C-labeled substrates (e.g., ¹³C-glucose), the analysis of isotopic enrichment in downstream urinary organic acids allows for the tracing of metabolic pathways and the quantification of their activity, a field known as metabolic flux analysis.[5][6] This approach is invaluable for understanding how metabolic networks are rewired in disease states, in response to therapeutic interventions, or due to genetic alterations.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for the analysis of urinary organic acids due to its high chromatographic resolution, sensitivity, and extensive spectral libraries for compound identification.[7][8] However, the analysis of polar and non-volatile compounds like organic acids by GC-MS necessitates a critical chemical modification step known as derivatization.[3][9] This protocol will provide a detailed walkthrough of a robust and widely adopted method involving oximation followed by silylation to prepare urinary organic acids for GC-MS analysis.

Pre-Analytical Stage: Sample Collection and Preparation

The integrity of the final data is critically dependent on the meticulous handling of samples from the very beginning. The pre-analytical phase is a major source of potential variability, and standardization is key.[10]

Urine Sample Collection and Storage

-

Collection: For human studies, first-morning midstream urine samples are often preferred. In animal studies, metabolic cages can be utilized, though care must be taken to minimize stress and contamination from food and feces.[11] It is advisable to collect samples in sterile, preservative-free containers.[12]

-

Initial Processing: To preserve the metabolic profile, samples should be processed promptly. It is recommended to centrifuge the urine at a low temperature (e.g., 4°C) to remove cells and other particulate matter.[11] Some studies suggest that filtration through a 0.22 µm filter can be more effective than centrifugation alone in preserving the metabolome by removing bacteria.[4]

-

Storage: After processing, samples should be aliquoted and immediately frozen. For short-term storage, -20°C may be adequate, but for long-term preservation, -80°C or liquid nitrogen is required to halt enzymatic and chemical reactions that could alter the metabolite profile.[4][11][13] It is crucial to avoid repeated freeze-thaw cycles.[4]

Sample Normalization

Urine concentration can vary significantly depending on hydration status. To ensure meaningful comparison between samples, it is standard practice to normalize the volume of urine used for extraction. The most common method is to normalize to the creatinine concentration.[7][12] A typical approach is to use a volume of urine equivalent to 1 µmole of creatinine for the extraction.[8][14]

Internal Standards

The addition of internal standards at the beginning of the sample preparation process is crucial to account for variability and potential loss of analytes during extraction and derivatization.[12] Since no single compound can perfectly mimic the behavior of all organic acids, a combination of internal standards is often recommended.[12] For quantitative analysis, stable isotope-labeled internal standards that are not expected to be endogenously labeled from the ¹³C tracer are ideal.[7] For general profiling, compounds like tropic acid or 2-ketocaproic acid have been used.[8][15][16]

Experimental Protocol: Extraction and Derivatization

Organic acids must be chemically modified to increase their volatility and thermal stability for GC-MS analysis.[3][12] This is typically a two-step process involving oximation of keto groups followed by silylation of carboxyl and hydroxyl groups.

Materials and Reagents

-

Urine samples (normalized to creatinine)

-

Internal Standard solution

-

5M HCl

-

Sodium Chloride (solid)

-

Ethyl Acetate (anhydrous)

-

Acetonitrile (anhydrous)

-

Sodium Sulfate (anhydrous)

-

Pyridine (anhydrous)

-

Methoxyamine hydrochloride (MeOx)

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen evaporator

-

Heating block or incubator

-

GC-MS vials with inserts

Step-by-Step Extraction Protocol

This protocol is based on the widely used liquid-liquid extraction (LLE) method.[3][15][17]

-

Normalization & Internal Standard: In a glass tube, pipette the calculated volume of urine (normalized to creatinine). Add the internal standard(s).

-

Acidification: Add a few drops of 5M HCl to acidify the urine to a pH of less than 2. This ensures that the organic acids are in their protonated, less polar form, which enhances their extraction into an organic solvent.[3]

-

Salting Out: Add solid sodium chloride to saturate the solution and vortex to mix. This increases the ionic strength of the aqueous phase, further driving the organic acids into the organic solvent.[3]

-

First Extraction: Add a volume of ethyl acetate (e.g., 2 mL), cap the tube, and vortex vigorously for 1-2 minutes. Centrifuge to separate the phases.

-

Combine Extracts: Carefully transfer the upper organic layer (ethyl acetate) to a clean, labeled glass tube.

-

Second Extraction: Repeat the extraction process on the remaining aqueous layer with another volume of ethyl acetate to maximize recovery. Combine this second organic extract with the first.

-

Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water, which can interfere with the subsequent derivatization step.[17]

-

Evaporation: Evaporate the dried extract to complete dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[17] It is critical to ensure the residue is completely dry.

Step-by-Step Derivatization Protocol

-

Oximation (for Keto-Acids):

-

Rationale: This initial step is essential for organic acids containing keto or aldehyde groups. These functional groups can exist in multiple tautomeric forms, which would lead to multiple derivative peaks for a single compound. Methoximation stabilizes these groups by converting them into their methoxime derivatives, preventing tautomerization.[14][18]

-

Procedure: To the dried residue, add a solution of methoxyamine hydrochloride in pyridine (e.g., 40 µL of 75 mg/mL solution).[19] Cap the vial tightly and incubate at a controlled temperature (e.g., 60°C for 30-60 minutes).[19]

-

-

Silylation:

-

Rationale: Silylation replaces the active hydrogens on carboxyl and hydroxyl groups with a non-polar trimethylsilyl (TMS) group.[9] This process drastically reduces the polarity and increases the volatility of the organic acids, making them suitable for GC analysis.[18] BSTFA is a common and effective silylating agent, and the addition of TMCS as a catalyst enhances the reaction efficiency.[14]

-

Procedure: After the oximation step, add the silylating reagent, BSTFA with 1% TMCS (e.g., 40 µL), to the vial.[17] Cap tightly and incubate at a higher temperature (e.g., 70-90°C for 15-45 minutes).[17][19]

-

After incubation, allow the sample to cool to room temperature. The sample is now ready for GC-MS analysis. Transfer the derivatized sample to a GC vial with an insert.

-

GC-MS Analysis Workflow

The derivatized sample is injected into the GC-MS system, where compounds are separated based on their boiling points and interaction with the GC column, followed by ionization and detection in the mass spectrometer.

GC-MS Instrumentation and Parameters

The following table provides typical GC-MS parameters for urinary organic acid analysis. These should be optimized for the specific instrument and column used in the laboratory.[12]

| Parameter | Typical Setting | Rationale |

| GC Column | Non-polar, e.g., HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good separation for a wide range of derivatized organic acids.[12] |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) | Inert gas that carries the sample through the column.[12] |

| Injection Mode | Split (e.g., 10:1 or 20:1) | Prevents column overloading with abundant compounds.[12] |

| Injection Volume | 1 µL | A standard volume for this type of analysis.[12] |

| Inlet Temperature | 280°C | Ensures rapid volatilization of the derivatized analytes.[12][17] |

| Oven Program | Initial 60-80°C, hold for 1-2 min, then ramp at 5-10°C/min to 280-300°C, hold for 5-10 min | The temperature gradient separates compounds based on their boiling points.[12][17] |

| MS Transfer Line | 280°C | Prevents condensation of analytes between the GC and MS.[12] |

| Ion Source Temp | 200-230°C | Standard temperature for electron ionization.[20] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching.[20] |

| Acquisition Mode | Full Scan | Acquires a full mass spectrum for each time point, which is essential for identifying compounds and analyzing isotopologue distributions.[12] |

| Mass Range | 50 - 600 amu | Covers the expected mass range of the TMS-derivatized organic acids.[12] |

Workflow Diagram

The following diagram illustrates the complete workflow from sample collection to data analysis.

Caption: Workflow for ¹³C-Labeled Urinary Organic Acid Analysis.

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the mass isotopologue distribution (MID) for each identified organic acid. The incorporation of ¹³C atoms into a metabolite results in a mass shift in the detected ion.

-

Compound Identification: Compounds are identified based on their retention time and by matching their mass spectrum against a reference library (e.g., NIST).

-

Mass Isotopologue Distribution (MID): For a given organic acid, the mass spectrometer will detect a cluster of ions. The ion with the lowest mass (M+0) represents the molecule with no ¹³C atoms (all ¹²C). The M+1 ion has one ¹³C atom, the M+2 ion has two ¹³C atoms, and so on. The relative abundance of these isotopologues (M+0, M+1, M+2, etc.) constitutes the MID.

-

Correction for Natural Abundance: It is essential to correct the raw MID data for the natural abundance of heavy isotopes (primarily ¹³C, but also isotopes of Si, O, H, etc., present in the derivative). This correction isolates the enrichment that is due to the administered ¹³C tracer.[21]

-

Metabolic Flux Calculation: The corrected MIDs of various metabolites are then used as inputs for metabolic flux analysis software. These tools use mathematical models of metabolic networks to calculate the rates (fluxes) through different pathways that best explain the observed labeling patterns.

Conclusion

The GC-MS analysis of ¹³C-labeled urinary organic acids is a powerful technique for probing metabolic pathways in vivo. The success of this method hinges on a meticulous and standardized approach, from sample collection to data analysis. By understanding the principles behind each step—urine normalization, efficient extraction, complete derivatization, and optimized GC-MS parameters—researchers can generate high-quality, reproducible data. This enables the accurate determination of isotopic enrichment, providing profound insights into the dynamics of cellular metabolism in health and disease.

References

-

Erndim. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS. Retrieved from [Link]

-

Bedia, C., & Jaumot, J. (2020). Exploring the Use of Gas Chromatography Coupled to Chemical Ionization Mass Spectrometry (GC-CI-MS) for Stable Isotope Labeling in Metabolomics. Analytical Chemistry, 93(1), 586-595. Retrieved from [Link]

-

Patti, G. J., Yanes, O., & Siuzdak, G. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PMC. Retrieved from [Link]

-

Villas-Bôas, S. G., Rasmussen, S., & Lane, G. A. (2011). Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. Springer Nature Experiments. Retrieved from [Link]

-

Dellero, Y., & Haslam, R. P. (2017). Quantifying 13C-labeling in Free Sugars and Starch by GC-MS. Springer Nature Experiments. Retrieved from [Link]

-

MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]

-

DeNicola, G. M., & Cantley, L. C. (2015). 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts. PMC. Retrieved from [Link]

-

Organomation. (n.d.). Metabolomics Sample Preparation. Retrieved from [Link]

-

Mmutlane, E. M., et al. (2023). Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS. MDPI. Retrieved from [Link]

-

Barri, T., & Dragsted, L. O. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. PMC. Retrieved from [Link]

-

Khamis, M. M., Adamko, D. J., & El-Aneed, A. (2017). Mass Spectrometric Based Approaches in Urine Metabolomics and Biomarker Discovery. HARVEST (uSask). Retrieved from [Link]

-

David, A., et al. (2021). Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms. PMC. Retrieved from [Link]

- Unknown. (n.d.).

-

Duez, P., Kumps, A., & Mardens, Y. (1996). GC-MS profiling of urinary organic acids evaluated as a quantitative method. PubMed. Retrieved from [Link]

-

Allen, D. K., & Young, J. D. (2014). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. PMC. Retrieved from [Link]

-

Bioanalysis Zone. (2014). Stable isotope labeled metabolomics improves identification of novel metabolites and pathways. Retrieved from [Link]

-

Munger, J., & Bennett, B. D. (2018). Stable Isotope Tracers for Metabolic Pathway Analysis. Springer Nature Experiments. Retrieved from [Link]

-

MASONACO. (n.d.). Stable isotopes in metabolomic studies. Retrieved from [Link]

-

Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

-

Lynch, T. P., & Grosser, A. P. K. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. GL Sciences. Retrieved from [Link]

-

Lee, S. H., et al. (2002). GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. SciSpace. Retrieved from [Link]

-

JEOL Ltd. (n.d.). Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization. Retrieved from [Link]

-

Allen, D. K., & Young, J. D. (2014). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

-

LibreTexts. (2023). Derivatization. Retrieved from [Link]

-

Jung, S. M., et al. (2023). Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes. eScholarship.org. Retrieved from [Link]

-

Liu, A., et al. (2008). Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry. Scilit. Retrieved from [Link]

-

Wang, S., & Haymond, S. (2025). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. MDPI. Retrieved from [Link]

-

Duez, P., Kumps, A., & Mardens, Y. (2025). (PDF) GC/MS Profiling of Urinary Organic Acids Evaluated as a Quantitative Method. ResearchGate. Retrieved from [Link]

-

Weitzel, M. (2018). High Quality 13C metabolic flux analysis using GC-MS. RWTH Publications. Retrieved from [Link]

-

Wang, Y., et al. (2023). (PDF) Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. ResearchGate. Retrieved from [Link]

-

Metabolic Solutions. (n.d.). Stable Isotope Tracer Experiments with Glucose. Retrieved from [Link]

-

Rashed, M. S. (2022). Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS). Springer Nature Experiments. Retrieved from [Link]

-

Gauthier, P. P. G., et al. (2023). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. MDPI. Retrieved from [Link]

-

Rashed, M. S. (n.d.). Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS). Children's Mercy Kansas City Scholarly Works. Retrieved from [Link]

-

Aurametrix. (n.d.). GC-MS Sample Preparation Protocol for Organic Acids in Urine. Retrieved from [Link]

-

Unknown. (2023). "Issues Encountered in Organic Acid Analysis Using GC/MS". Chromatography Forum. Retrieved from [Link]

-

Pruvost, J. (n.d.). FAST GCMS DETERMINATION OF URINARY ORGANIC ACIDS FOR DIAGNOSIS OF METABOLISM INBORN ERRORS. Shimadzu. Retrieved from [Link]

Sources

- 1. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 2. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. erndim.org [erndim.org]

- 4. harvest.usask.ca [harvest.usask.ca]

- 5. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. "Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry" by David Scott, C. Clinton Frazee III et al. [scholarlyexchange.childrensmercy.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]

- 12. metbio.net [metbio.net]

- 13. organomation.com [organomation.com]

- 14. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 15. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS [mdpi.com]

- 18. youtube.com [youtube.com]

- 19. aurametrix.weebly.com [aurametrix.weebly.com]

- 20. scispace.com [scispace.com]

- 21. Quantifying 13C-labeling in Free Sugars and Starch by GC-MS | Springer Nature Experiments [experiments.springernature.com]

Introduction: The Diagnostic and Research Significance of Unsaturated Dicarboxylic Acids

An Application Guide for the Robust Quantification of Unsaturated Dicarboxylic Acids in Plasma by Mass Spectrometry

Unsaturated dicarboxylic acids are a class of metabolites that play pivotal roles in central carbon metabolism and cellular bioenergetics. While often present at low endogenous concentrations in healthy individuals, their levels can be significantly altered in various pathological states, making them critical biomarkers for disease diagnosis, monitoring, and drug development. For instance, itaconic acid has emerged as a key biomarker for inflammation and immune activation, with elevated levels observed in conditions like sepsis and rheumatoid arthritis.[1][2] Others, such as glutaconic and 3-methylglutaconic acid, are hallmark indicators of rare inborn errors of metabolism, including glutaric aciduria and 3-methylglutaconic aciduria.[3][4][5]

The accurate quantification of these small, polar, and often isomeric molecules in a complex matrix like plasma presents significant analytical challenges.[6][7] These include poor retention on standard reversed-phase liquid chromatography columns, low ionization efficiency, and the need to resolve structurally similar isomers (e.g., maleic and fumaric acid).[2][8][9] This guide provides detailed, field-proven protocols for the robust quantification of unsaturated dicarboxylic acids in plasma, focusing on the gold-standard technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and discussing Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative.

Method Selection: Causality Behind the Analytical Choice

The two most powerful techniques for quantifying dicarboxylic acids are LC-MS/MS and GC-MS.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity, specificity, and robustness, particularly for polar analytes.[8][10] By coupling the separation power of liquid chromatography with the mass-based detection of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, LC-MS/MS can achieve Lower Limits of Quantification (LLOQ) in the low ng/mL or even sub-ng/mL range directly from plasma extracts.[1] The use of stable isotope-labeled internal standards (ISTDs) is crucial, as it corrects for any variability during sample preparation and analysis, ensuring the highest degree of accuracy and precision.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique but requires a critical extra step: derivatization.[12] Dicarboxylic acids are polar and non-volatile, making them unsuitable for direct GC analysis. They must be chemically modified, typically through silylation or esterification, to increase their volatility.[13][14] While this adds complexity to the sample preparation, modern derivatization reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) can yield excellent sensitivity and reproducibility.[13][14]

For most applications requiring high throughput and robust performance with minimal sample manipulation, LC-MS/MS is the method of choice. This guide will first detail a comprehensive LC-MS/MS protocol, followed by an advanced derivatization-based LC-MS/MS method for enhanced sensitivity, and an overview of the GC-MS approach.

Primary Protocol: Stable Isotope Dilution LC-MS/MS for Itaconic Acid

This protocol details the quantification of itaconic acid, a key inflammation biomarker, and can be adapted for other similar dicarboxylic acids.

Principle of the Assay

Plasma proteins are first removed by precipitation with ice-cold acetonitrile. This is a crucial step as proteins can interfere with the analysis by precipitating in the LC system or suppressing the analyte signal in the mass spectrometer.[11][12] The supernatant is further processed to remove phospholipids, which are major sources of ion suppression in electrospray ionization.[1][10] A stable isotope-labeled internal standard (e.g., ¹³C₅,d₄-Itaconic Acid) is added at the beginning of the process.[10] This ISTD behaves identically to the endogenous analyte throughout extraction and injection but is distinguished by its higher mass in the spectrometer. By calculating the peak area ratio of the analyte to the ISTD, accurate quantification is achieved, irrespective of minor variations in sample volume or instrument response.[15]

Experimental Workflow Diagram

Caption: General workflow for LC-MS/MS quantification of dicarboxylic acids.

Materials and Reagents

| Reagent/Material | Grade/Specification | Typical Supplier |

| Itaconic Acid | ≥99% | Sigma-Aldrich |

| Isotopically Labeled Itaconic Acid (ISTD) | e.g., ¹³C₅,d₄ | Toronto Research Chemicals |

| Human Plasma (K₂EDTA) | Pooled, Normal | BIOIVT |

| Acetonitrile (ACN) | LC-MS Grade | Honeywell, Fisher Scientific |

| Water | Milli-Q® or Type I | Millipore |

| Formic Acid | LC-MS Grade, 99% | Thermo Scientific |

| Pass-Through SPE Plates/Cartridges | e.g., Ostro | Waters |

| UPLC Column | e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1x100 mm | Waters |

Step-by-Step Protocol: Sample Preparation

-

Prepare Standards:

-

Create a 1 mg/mL primary stock of itaconic acid in 50:50 Water:ACN.

-

Prepare a 1 mg/mL primary stock of the ISTD in 50:50 Water:ACN.

-

From these, prepare working stock solutions to spike into plasma for the calibration curve (e.g., 0.5 to 100 ng/mL) and Quality Control (QC) samples (Low, Mid, High).[1][10]

-

Prepare an ISTD working solution in the protein precipitation solvent (Acetonitrile with 1% Formic Acid) at a fixed concentration (e.g., 0.625 ng/mL).[10]

-

-

Sample Aliquoting:

-

Thaw plasma samples on ice. Vortex gently to mix.

-

Aliquot 50 µL of plasma (calibrators, QCs, and unknown samples) into a 96-well plate or microcentrifuge tubes.

-

-

Protein Precipitation & ISTD Addition:

-

Add 200 µL of the ISTD working solution (in ACN with 1% Formic Acid) to each well. The 4:1 ratio of solvent to plasma ensures efficient protein precipitation.

-

Seal the plate and vortex for 2 minutes to ensure thorough mixing and protein denaturation.

-

-

Phospholipid Removal:

-

Place a phospholipid removal plate (e.g., Ostro) on a compatible collection plate.

-

Transfer the entire mixture from the protein precipitation step directly onto the phospholipid removal plate.

-

Apply a vacuum or positive pressure to pull the sample through the sorbent into the collection plate. This step retains lipids while allowing the polar analytes to pass through.[1][10]

-

-

Final Preparation:

-

Evaporate the collected filtrate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of a suitable mobile phase mixture (e.g., 95:5 Water:ACN with 0.1% Formic Acid).

-

Seal the plate and centrifuge at 3,000 x g for 5 minutes. The sample is now ready for injection.

-

Step-by-Step Protocol: LC-MS/MS Analysis

-

LC Conditions: The goal is to retain and separate the polar dicarboxylic acids. A column specifically designed for polar compound retention under reversed-phase conditions is ideal.

| Parameter | Condition | Rationale |

| LC System | UPLC System | Provides high resolution and speed. |

| Column | ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm | C18 phase designed for enhanced retention of polar analytes in 100% aqueous mobile phase.[1] |

| Column Temp. | 50 °C | Improves peak shape and reduces viscosity. |

| Flow Rate | 0.6 mL/min | Provides optimal separation on a 2.1 mm ID column. |

| Mobile Phase A | Water + 0.1% Formic Acid | |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | |

| Injection Vol. | 5 µL | |

| Gradient | 0-2.0 min: 1% B; 2.0-2.5 min: 1-50% B; 2.5-3.0 min: 50-95% B; 3.0-3.5 min: 95% B; 3.5-4.0 min: 1% B | A shallow initial gradient ensures retention of polar compounds, followed by a ramp to elute and clean the column. |

-

MS/MS Conditions: Negative ion electrospray (ESI-) is used as carboxylic acids readily deprotonate to form [M-H]⁻ ions. MRM is used for its high selectivity and sensitivity.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Itaconic Acid | 129.0 | 85.0 (Quantifier) | 0.05 | 30 | 12 |

| 129.0 | 41.0 (Qualifier) | 0.05 | 30 | 20 | |

| Itaconic Acid ISTD | 134.0 | 89.0 | 0.05 | 30 | 12 |

| Fumaric/Maleic Acid | 115.0 | 71.0 | 0.05 | 25 | 10 |

| Glutaconic Acid | 129.0 | 85.0 | 0.05 | 30 | 15 |

Advanced Protocol: Charge-Reversal Derivatization for Enhanced Sensitivity

For some dicarboxylic acids that are present at very low levels or ionize poorly, chemical derivatization can dramatically improve detection. A charge-reversal strategy using a reagent like dimethylaminophenacyl bromide (DmPABr) is highly effective.[6][11]

Principle of the Assay

DmPABr reacts with the two carboxylic acid groups on the dicarboxylic acid molecule. This derivatization has three key benefits:

-

Reduces Polarity: The bulky, nonpolar groups improve retention on reversed-phase columns.[11]

-

Charge Reversal: It introduces a readily protonated tertiary amine, allowing for highly efficient ionization in positive mode ESI, which is often more sensitive and robust than negative mode.[6][11]

-

Improved Fragmentation: The derivative produces consistent and specific fragment ions, ideal for MRM analysis.[6]

Derivatization Workflow Diagram

Caption: Workflow for charge-reversal derivatization of dicarboxylic acids.

Step-by-Step Protocol: Derivatization

This protocol follows the initial protein precipitation and extraction steps.

-

Evaporation: Ensure the sample extract is completely dry.

-

Derivatization Reaction:

-

Reaction Quenching:

-

Final Preparation:

-

Centrifuge the samples to pellet any precipitates.

-

Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS in positive ion mode (ESI+) .

-

Data Presentation and Expected Performance

Quantitative data should be presented clearly. The performance of the primary LC-MS/MS method described is excellent, with calibration curves being linear (r² > 0.999) and demonstrating high accuracy and precision (<15% CV).[1]

Table of Method Performance and Typical Plasma Concentrations

| Dicarboxylic Acid | Isomers & Notes | Typical LLOQ (ng/mL) | Expected Healthy Plasma Conc. | Pathological Relevance |

| Itaconic Acid | Isobaric with citraconic and mesaconic acid; requires chromatographic separation.[2] | 0.5[1] | 1.25–12.5 ng/mL[1] | Elevated in inflammation. |

| Fumaric Acid | Geometric isomer of Maleic Acid. | ~1-5 | 0.1-1 µM | TCA cycle intermediate. |

| Maleic Acid | Can be used as an internal standard in some applications.[16] | ~1-5 | Low/Undetectable | Generally not endogenous. |

| Glutaconic Acid | ~5-10 | Low/Undetectable | Elevated in Glutaric Aciduria Type I.[3] | |

| 3-Methylglutaconic Acid | ~5-10 | Low/Undetectable | Elevated in 3-Methylglutaconic Aciduria.[5][17] |

Conclusion and Trustworthiness of the Protocol

The protocols described herein provide a robust framework for the accurate quantification of unsaturated dicarboxylic acids in plasma. The cornerstone of these methods is the principle of stable isotope dilution, which makes the system self-validating by correcting for analytical variability. By carefully selecting the analytical technique—direct LC-MS/MS for high-throughput needs or a derivatization-based approach for ultimate sensitivity—researchers can generate high-quality, reliable data. Adherence to best practices in sample preparation, particularly the removal of proteins and phospholipids, is critical to minimizing matrix effects and ensuring the long-term stability of the analytical system. These methods are suitable for applications ranging from clinical diagnostics and biomarker discovery to fundamental metabolic research.

References

-

Brennan, K., et al. Bioanalytical LC-MS Quantification of Itaconic Acid: A Potential Metabolic Biomarker of Inflammation. Waters Corporation. [Link]

-

Waters Corporation. Bioanalytical LC-MS Quantification of Itaconic Acid: A Potential Metabolic Biomarker of Inflammation. Waters Corporation. [Link]

-

Pietrogrande, M. C., et al. (2010). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. PubMed. [Link]

-

LCGC International. (2021). LC–MS Bioanalytical Quantification of Itaconic Acid. LCGC International. [Link]

-

Longdom Publishing. Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing. [Link]

-

Nagana Gowda, G. A., et al. (2021). Evaluation of Fumaric Acid and Maleic Acid as Internal Standards for NMR Analysis of Protein Precipitated Plasma, Serum, and Whole Blood. ACS Publications. [Link]

-

Waters Corporation. (2018). Bioanalytical LC-MS Quantification of Itaconic Acid: A Potential Metabolic Biomarker of Inflammation. Waters Corporation. [Link]

-

Michelucci, A., et al. (2020). Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate. PMC. [Link]

-

ResearchGate. (2010). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. ResearchGate. [Link]

-

Kölker, S., et al. (2011). Diagnosis and management of glutaric aciduria type I – revised recommendations. PMC. [Link]

-

Al-Hussaini, A., & Al-Hassnan, Z. N. (2019). Simplified Approach to Glutaric Acidurias: A Mini-Review. Sultan Qaboos University Medical Journal. [Link]

-

LCGC International. (2024). Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. LCGC International. [Link]

-

Mayo Clinic Laboratories. 3MGAP - Overview: 3-Methylglutaconic Aciduria Panel, Varies. Mayo Clinic Laboratories. [Link]

-

Pyka, A., & Budzisz, M. (2019). Fumaric and maleic acids – separation and detection by NP-TLC technique in connection with densitometry. Farmacja Polska. [Link]

-

Orphanet. (2007). 3-methylglutaconic aciduria type 1. Orphanet. [Link]

-

Kumar, A., et al. (2019). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. PMC. [Link]

Sources

- 1. waters.com [waters.com]

- 2. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simplified Approach to Glutaric Acidurias: A Mini-Review [rarediseasesjournal.com]

- 5. Orphanet: 3-methylglutaconic aciduria type 1 [orpha.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. [2019/Nr 9] Fumaric and maleic acids – separation and detection by NP-TLC technique in... [polishpharmacy.ptfarm.pl]

- 10. lcms.cz [lcms.cz]

- 11. longdom.org [longdom.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. waters.com [waters.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 3MGAP - Overview: 3-Methylglutaconic Aciduria Panel, Varies [mayocliniclabs.com]

Application Notes and Protocols: Tracing Omega-Oxidation Flux with ¹³C-Labeled Substrates

Introduction: Unveiling a Crucial Metabolic Pathway

In the intricate landscape of cellular metabolism, the omega (ω)-oxidation of fatty acids represents a critical, albeit often considered minor, pathway for fatty acid catabolism. Unlike the primary beta-oxidation pathway that occurs in mitochondria and peroxisomes, ω-oxidation is initiated at the methyl end of a fatty acid, farthest from the carboxyl group. This pathway becomes particularly significant when beta-oxidation is impaired or overwhelmed, such as in certain disease states or during exposure to xenobiotics. The end products of ω-oxidation are dicarboxylic acids, which can be further metabolized and serve as indicators of the pathway's activity.

Understanding the flux through the ω-oxidation pathway is paramount for researchers in diverse fields. In drug development, for instance, ω-oxidation can be a significant route for the metabolism of therapeutic compounds containing aliphatic side chains, influencing their efficacy and clearance. For scientists studying metabolic disorders, alterations in ω-oxidation flux can serve as a biomarker for conditions like diabetic ketoacidosis or defects in fatty acid oxidation.

Stable isotope tracing, particularly with carbon-13 (¹³C), coupled with mass spectrometry (MS), has emerged as a powerful and indispensable tool for quantifying the dynamics of metabolic pathways like ω-oxidation.[1] By introducing a ¹³C-labeled fatty acid into a biological system, researchers can track the journey of the labeled carbon atoms as they are incorporated into downstream metabolites. This provides a dynamic and quantitative measure of metabolic flux, offering insights that are unattainable with traditional static measurements of metabolite concentrations.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methods for tracing ω-oxidation flux using ¹³C-labeled substrates. We will delve into the core principles, provide detailed experimental protocols, and discuss the nuances of data analysis and interpretation, all grounded in established scientific expertise.

The Biochemistry of Omega-Oxidation: A Cellular Safeguard

The ω-oxidation pathway is primarily localized in the endoplasmic reticulum (ER) and involves a series of enzymatic reactions. It serves as an alternative route for the metabolism of medium- and long-chain fatty acids, as well as certain xenobiotics.

Key Enzymatic Steps:

-

Hydroxylation: The process is initiated by a cytochrome P450-dependent monooxygenase, which hydroxylates the terminal methyl group (the ω-carbon) of the fatty acid to form a ω-hydroxy fatty acid.

-

Oxidation to Aldehyde: The resulting alcohol is then oxidized to an aldehyde by an alcohol dehydrogenase.

-

Oxidation to Dicarboxylic Acid: Finally, an aldehyde dehydrogenase converts the aldehyde to a dicarboxylic acid.

These resulting dicarboxylic acids can then enter the peroxisomes and undergo beta-oxidation from both ends, ultimately yielding shorter-chain dicarboxylic acids and acetyl-CoA.

The Significance of Measuring Flux:

Simply measuring the concentration of dicarboxylic acids can be misleading, as their levels are influenced by both production and clearance rates. ¹³C-Metabolic Flux Analysis (¹³C-MFA), on the other hand, provides a direct measure of the rate of conversion of a substrate into its products, offering a more accurate representation of pathway activity.[2][3] By using a ¹³C-labeled fatty acid, we can precisely quantify the rate at which it is converted to ¹³C-labeled dicarboxylic acids, thereby determining the ω-oxidation flux.

Experimental Design: Charting the Course for a Successful Study

A well-designed experiment is the cornerstone of reliable and reproducible results in ¹³C-MFA.[4] Several factors must be carefully considered when planning to trace ω-oxidation flux.

Choosing the Right ¹³C-Labeled Substrate:

The choice of the ¹³C-labeled fatty acid is critical and depends on the specific research question.

-

Uniformly Labeled ([U-¹³C]) Fatty Acids: These are often the preferred choice as they provide the highest ¹³C enrichment in downstream metabolites, making detection and quantification more robust. For example, using [U-¹³C]-lauric acid (C12) will result in the formation of [U-¹³C]-dodecanedioic acid.

-

Position-Specific Labeled Fatty Acids: In some cases, labeling at a specific carbon position can provide more detailed information about the fragmentation and rearrangement of the carbon skeleton during metabolism.

| ¹³C-Labeled Substrate | Typical Application | Expected Labeled Product (via ω-oxidation) |

| [U-¹³C]-Lauric Acid | General flux measurement through ω-oxidation for medium-chain fatty acids. | [U-¹³C]-Dodecanedioic acid |

| [U-¹³C]-Palmitic Acid | Assessing ω-oxidation of long-chain fatty acids. | [U-¹³C]-Hexadecanedioic acid |

| [1-¹³C]-Oleic Acid | Investigating the initial carboxylation step and subsequent metabolism. | [1-¹³C]-Octadecenedioic acid |

Isotopic Steady State: A Critical Consideration

For accurate flux determination, it is often necessary for the intracellular metabolites to reach an isotopic steady state, where the fractional labeling of the metabolites remains constant over time.[3] The time required to reach this state varies depending on the cell type, the fatty acid being used, and the overall metabolic rate. It is therefore crucial to perform a time-course experiment to determine the optimal labeling duration.[5]

Experimental Workflow: From Cell Culture to Data Analysis

The overall workflow for a ¹³C-MFA experiment to trace ω-oxidation flux can be broken down into several key stages.

Caption: A generalized workflow for tracing ω-oxidation flux using ¹³C-labeled substrates.

Detailed Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for conducting a ¹³C-labeling experiment to measure ω-oxidation flux in cultured cells. These protocols can be adapted for other biological systems with appropriate modifications.

Protocol 1: Cell Culture and ¹³C-Labeling

This protocol outlines the steps for culturing cells and introducing the ¹³C-labeled fatty acid.

Materials:

-

Cell line of interest (e.g., hepatocytes, kidney cells)

-

Appropriate cell culture medium

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

¹³C-labeled fatty acid (e.g., [U-¹³C]-Lauric Acid)

-

Fatty acid-free bovine serum albumin (BSA)

-

Sterile PBS

Procedure:

-

Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to reach the desired confluency (typically 70-80%).[6]

-

Preparation of Labeled Medium:

-

Prepare a stock solution of the ¹³C-labeled fatty acid conjugated to fatty acid-free BSA. This improves the solubility and bioavailability of the fatty acid.

-

On the day of the experiment, prepare the labeling medium by supplementing the base medium with the ¹³C-labeled fatty acid-BSA conjugate to the desired final concentration. The concentration should be optimized to be non-toxic and physiologically relevant.

-

-

Labeling:

-

Aspirate the old medium from the cells and wash them once with sterile PBS.

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for the predetermined duration to achieve isotopic steady state. It is recommended to perform a time-course experiment (e.g., 0, 2, 6, 12, 24 hours) to determine the optimal labeling time.[5]

-

Protocol 2: Metabolite Extraction

This protocol describes the critical steps of quenching metabolism and extracting the metabolites. The goal is to rapidly halt all enzymatic activity to preserve the metabolic snapshot at the time of harvesting.[7]

Materials:

-

Ice-cold PBS

-

Ice-cold 80:20 methanol:water solution (-80°C)[5]

-

Cell scraper

-

Centrifuge

Procedure:

-

Quenching:

-

Place the culture plates on ice.

-

Quickly aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled substrate.

-

-

Metabolite Extraction:

-

Add a sufficient volume of the ice-cold 80:20 methanol:water solution to cover the cell monolayer.[5]

-

Use a cell scraper to detach the cells and create a cell lysate.

-

Transfer the lysate to a pre-chilled microcentrifuge tube.

-

-

Separation of Metabolites:

-

Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet the protein and cell debris.[5]

-

Carefully collect the supernatant, which contains the extracted metabolites.

-

The supernatant can be stored at -80°C until analysis.

-

Protocol 3: Sample Preparation and Analysis by Mass Spectrometry

The extracted metabolites can be analyzed by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is often preferred for the analysis of dicarboxylic acids due to their polarity and thermal lability.[6]

A. LC-MS Analysis

Materials:

-

LC-MS grade solvents (e.g., water, acetonitrile, methanol)

-

Formic acid or other suitable mobile phase additives

-

A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is recommended for accurate mass measurements and isotopologue resolution.[1]

Procedure:

-

Sample Preparation:

-

Dry the metabolite extract under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent compatible with the LC mobile phase.

-

-

LC-MS Data Acquisition:

-

Inject the reconstituted sample onto the LC-MS system.

-

Separate the metabolites using a suitable chromatography method (e.g., reversed-phase or HILIC).

-

Acquire the data in full scan mode to detect all ions and their isotopologues. Targeted MS/MS can be used for confirmation and quantification.

-

B. GC-MS Analysis (if derivatization is preferred)

Dicarboxylic acids are not volatile and require derivatization prior to GC-MS analysis.

Materials:

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or pentafluorobenzyl bromide (PFBBr))[8][9]

-

GC-MS system

Procedure:

-

Derivatization:

-

Dry the metabolite extract completely.

-

Add the derivatization agent and incubate at an elevated temperature (e.g., 60-80°C) for a specified time to ensure complete derivatization.

-

-

GC-MS Data Acquisition:

-

Inject the derivatized sample onto the GC-MS system.

-

Separate the derivatized metabolites using an appropriate GC temperature program.

-

Acquire the data in full scan or selected ion monitoring (SIM) mode.

-

Data Analysis and Interpretation: From Raw Data to Biological Insight

The data generated from the mass spectrometer consists of mass spectra for each eluting metabolite. The key to ¹³C-MFA is to analyze the mass isotopologue distribution (MID) of the metabolites of interest.

Isotopologue Analysis:

The MID refers to the relative abundance of all the isotopic forms of a metabolite. For example, if we are tracing the metabolism of [U-¹³C₁₂]-lauric acid, the resulting dodecanedioic acid will have a mass that is 12 Daltons higher than the unlabeled (M+0) version. The relative abundance of the M+12 isotopologue compared to the M+0 isotopologue provides a direct measure of the contribution of the labeled substrate to the metabolite pool.

Calculating Metabolic Flux:

The fractional contribution of the labeled substrate can be calculated using the following formula:

Fractional Contribution (%) = [ (Sum of abundances of labeled isotopologues) / (Sum of abundances of all isotopologues) ] * 100

To determine the absolute flux, this fractional contribution is then multiplied by the rate of production of the dicarboxylic acid, which can be determined from extracellular concentration measurements over time.

Visualizing the Pathway and Flux:

Caption: The ω-oxidation pathway showing the incorporation of ¹³C from a uniformly labeled fatty acid.

Conclusion: A Powerful Tool for Metabolic Discovery

Tracing ω-oxidation flux using ¹³C-labeled substrates provides an unparalleled level of detail into the dynamics of this important metabolic pathway. The methodologies outlined in these application notes offer a robust framework for researchers to quantify the contribution of ω-oxidation to fatty acid metabolism in various biological contexts. By carefully designing experiments, meticulously executing protocols, and thoughtfully interpreting the data, scientists can unlock new insights into cellular metabolism, drug efficacy, and the pathophysiology of metabolic diseases. The integration of stable isotope tracing with modern mass spectrometry techniques will undoubtedly continue to be a driving force in advancing our understanding of the complex and interconnected world of cellular biochemistry.

References

- Mass Spectrometry Methods for 13C-Labeled Lipid Analysis. Benchchem.

- Combined continuous flow isotope ratio mass spectrometry techniques for tracing the metabolism of 13C-labelled f

- 13C analysis of fatty acid fragments by gas chromatography mass spectrometry for metabolic flux analysis.

- A guide to 13C metabolic flux analysis for the cancer biologist. PMC - NIH.

- Application Notes and Protocols for Sample Preparation of 13C-Labeled Metabolites for Mass Spectrometry Analysis. Benchchem.

- Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography–Mass Spectrometry. Oxford Academic.

- 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. MDPI.

- Liquid chromatography – high resolution mass spectrometry analysis of f

- A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS. PMC.

- 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimul

-

Metabolic Flux Analysis with 13C-Labeling Experiments. .

- An overview of methods using 13C for improved compound identification in metabolomics and n

- 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxid

- Fatty Acid Mass Spectrometry Protocol. LIPID MAPS.

- Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent.

- 13C-Metabolic Flux Analysis for Systematic Metabolic Engineering of S.

- 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs.

- Application Note: High-Resolution LC-MS/MS Workflow for 13C-Labeled Lipidomics. Benchchem.

- 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs.

- Determination of 13C enrichment by conventional GC-MS and GC-(MS)-C-IRMS.

- irm-LC/MS: δ13C Analysis of Organic Acids in Plants. Thermo Fisher Scientific.

- 13C-Metabolic Flux Analysis for Understanding Cardiac Energy Homeostasis. Grantome.

- Overview of 13c Metabolic Flux Analysis.

- Enrichment of 13C in diacids and related compounds during photochemical processing of aqueous aerosols. PMC.

- A roadmap for interpreting 13C metabolite labeling patterns

- Preparation of cell samples for metabolomics. Mass Spectrometry Research Facility.

- Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PMC.

- Exploring Cancer Metabolism through Isotopic Tracing and Metabolic Flux Analysis. DSpace@MIT.

- Extracellular Flux Analysis and 13C Stable-Isotope Tracing Reveals Metabolic Changes. Agilent.

- Isotopic (δ13C, Δ14C) Analysis of Organic Acids in Marine Isotopic ( 13C, 14C) Analysis of. Scholar Commons.

- HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.

- Application Notes and Protocols for 13C Isotope Tracing in Drug Metabolism and Pharmacokinetics. Benchchem.

- 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxid

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production [mdpi.com]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lipidmaps.org [lipidmaps.org]

Application of 13C-Octenedioic Acid in Diabetic Ketoacidosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: A New Tracer for a Complex Metabolic Storm

Diabetic ketoacidosis (DKA) is a life-threatening complication of diabetes characterized by hyperglycemia, metabolic acidosis, and an accumulation of ketone bodies.[1][2][3] The underlying pathophysiology involves a profound insulin deficiency, leading to unrestrained lipolysis and a massive influx of free fatty acids into the liver.[4][5] This deluge of fatty acids overwhelms the tricarboxylic acid (TCA) cycle, shunting acetyl-CoA towards the synthesis of ketone bodies.[4] While the role of monocarboxylic fatty acids in this process is well-established, the contribution and metabolic fate of dicarboxylic acids, which are known to be elevated in DKA, remain less clear.[6]

This technical guide introduces the application of 13C-octenedioic acid as a novel stable isotope tracer to elucidate the metabolic flux and therapeutic potential of medium-chain dicarboxylic acids in the context of DKA. By tracing the journey of 13C-labeled octenedioic acid, researchers can gain unprecedented insights into alternative fatty acid oxidation pathways and their interplay with ketogenesis and glucose metabolism during DKA. This guide provides the scientific rationale, detailed experimental protocols, and data analysis strategies for leveraging this powerful tool in both preclinical and clinical research settings.

Scientific Rationale: Why 13C-Octenedioic Acid?

The choice of 13C-octenedioic acid as a metabolic tracer in DKA research is predicated on its unique biochemical properties and the altered metabolic landscape of DKA.

-

Dicarboxylic Acid Metabolism: Unlike conventional long-chain fatty acids that are primarily metabolized through β-oxidation, dicarboxylic acids can also be chain-shortened via β-oxidation from both ends.[7] This provides an alternative route for acetyl-CoA production and anaplerosis of the TCA cycle.

-

Alternative Energy Substrate: Dicarboxylic acids have been shown to be a suitable energy source, with characteristics intermediate between glucose and fatty acids.[8][9] In conditions of impaired glucose utilization, such as DKA, understanding how alternative fuels are metabolized is crucial.

-

Potential Therapeutic Effects: Studies have suggested that oral administration of certain dicarboxylic acids can improve glycemic control and enhance insulin sensitivity.[8][9] 13C-octenedioic acid can be used to probe the mechanisms underlying these beneficial effects.

-

Stable Isotope Tracing: The use of stable isotopes like 13C allows for the safe and ethical tracing of metabolic pathways in both animal models and human subjects without the risks associated with radioactive isotopes.[10][11][12]

The central hypothesis is that 13C-octenedioic acid will be metabolized to shorter-chain dicarboxylic acids and ultimately contribute 13C-labeled acetyl-CoA to the TCA cycle, thereby influencing ketogenesis and gluconeogenesis. By tracking the incorporation of 13C into downstream metabolites, we can quantify the flux through these pathways.

Metabolic Pathways of Interest

The experimental design and data interpretation will revolve around the following key metabolic pathways:

-

Dicarboxylic Acid β-oxidation: The primary catabolic route for octenedioioic acid.

-

Tricarboxylic Acid (TCA) Cycle: The central hub of cellular metabolism where acetyl-CoA from various sources is oxidized.

-

Ketogenesis: The production of ketone bodies (acetoacetate and β-hydroxybutyrate) from acetyl-CoA, primarily in the liver.[13]

-

Gluconeogenesis: The synthesis of glucose from non-carbohydrate precursors, which is elevated in DKA.

Below is a graphical representation of the anticipated metabolic fate of 13C-octenedioic acid.

Figure 1: Anticipated metabolic fate of 13C-octenedioic acid in DKA.

Experimental Protocols

The following protocols are designed for preclinical studies using animal models of DKA (e.g., streptozotocin-induced diabetic rodents) and can be adapted for in vitro cell culture experiments or human clinical studies with appropriate ethical approvals.

Protocol 1: In Vivo Stable Isotope Tracing in a DKA Animal Model

Objective: To determine the in vivo metabolic fate of 13C-octenedioic acid and its contribution to ketogenesis and gluconeogenesis in a DKA animal model.

Materials:

-

Animal model of DKA (e.g., streptozotocin-induced diabetic mice or rats) and healthy control animals.

-

13C-octenedioic acid (uniformly labeled or at specific carbon positions).

-

Vehicle for administration (e.g., saline, lipid emulsion).

-

Anesthesia.

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

-

Tissue collection tools and liquid nitrogen for flash-freezing.

-

Metabolite extraction solutions (e.g., methanol, chloroform, water).

-

Liquid chromatography-mass spectrometry (LC-MS) system.

Procedure:

-

Animal Preparation: Induce DKA in experimental animals according to established protocols. Confirm DKA status through blood glucose and ketone measurements. Fast animals overnight to ensure a consistent metabolic state.

-

Tracer Administration: Administer a bolus of 13C-octenedioic acid via intravenous or intraperitoneal injection. The exact dose should be determined in pilot studies to achieve detectable enrichment without perturbing endogenous metabolite pools.[14]

-

Blood Sampling: Collect blood samples at multiple time points post-injection (e.g., 0, 5, 15, 30, 60, 120 minutes) to capture the kinetics of tracer incorporation.

-

Tissue Harvest: At the final time point, euthanize the animals and rapidly collect tissues of interest (e.g., liver, kidney, skeletal muscle, heart, brain). Immediately flash-freeze tissues in liquid nitrogen to quench metabolic activity.[12]

-

Metabolite Extraction:

-

Plasma: Perform a protein precipitation and extraction of polar metabolites using a cold solvent mixture (e.g., 80% methanol).

-

Tissues: Homogenize frozen tissues in a cold solvent mixture (e.g., methanol:chloroform:water) to extract both polar and non-polar metabolites.

-

-

LC-MS Analysis: Analyze the extracted metabolites using a high-resolution LC-MS system to measure the abundance and 13C enrichment of target metabolites.[10][11]

-

Data Analysis:

-

Calculate the isotopic enrichment of downstream metabolites (e.g., shorter-chain dicarboxylic acids, TCA cycle intermediates, ketone bodies, glucose).

-

Perform metabolic flux analysis to quantify the rates of key metabolic pathways.

-

Protocol 2: In Vitro Stable Isotope Tracing in Cell Culture

Objective: To investigate the cell-autonomous metabolism of 13C-octenedioic acid in relevant cell types (e.g., hepatocytes, cardiomyocytes).

Materials:

-

Relevant cell lines (e.g., HepG2, primary hepatocytes).

-

Cell culture media and supplements.

-

13C-octenedioic acid.

-